molecular formula C18H18BrN3O3S B3678211 5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide

5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide

Cat. No. B3678211
M. Wt: 436.3 g/mol
InChI Key: VEYJIAQFDZHDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been shown to have potential therapeutic applications in cancer treatment, as well as in the treatment of other diseases.

Mechanism of Action

5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide works by binding to the active site of glutaminase, preventing it from catalyzing the conversion of glutamine to glutamate. This leads to a decrease in the levels of glutamate, which is an important source of energy for cancer cells. As a result, cancer cells are unable to proliferate and are more susceptible to other forms of treatment.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting glutaminase, 5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to apoptosis (programmed cell death). 5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has also been shown to inhibit the growth of cancer cells in vivo, and to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide is its specificity for glutaminase. This makes it a useful tool for studying the role of glutaminase in cancer cells, and for identifying potential targets for cancer therapy. However, 5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has some limitations as well. It has relatively low solubility in water, which can make it difficult to work with in some experiments. In addition, its effectiveness can be limited by the presence of other enzymes that can compensate for the loss of glutaminase activity.

Future Directions

There are a number of potential future directions for research on 5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another area of interest is the use of 5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide in combination with other cancer treatments, such as immunotherapy. Finally, there is interest in exploring the potential use of 5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide in the treatment of other diseases, such as neurodegenerative disorders.

Scientific Research Applications

5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is overexpressed in many types of cancer cells, and inhibition of this enzyme has been shown to have anti-tumor effects. 5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

5-bromo-2-methoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3S/c1-3-16(23)20-12-5-7-13(8-6-12)21-18(26)22-17(24)14-10-11(19)4-9-15(14)25-2/h4-10H,3H2,1-2H3,(H,20,23)(H2,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYJIAQFDZHDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-methoxy-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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